molecular formula C11H23N3 B1587303 1-(N-Methylpiperidin-3-yl-methyl)piperazine CAS No. 496808-03-8

1-(N-Methylpiperidin-3-yl-methyl)piperazine

货号: B1587303
CAS 编号: 496808-03-8
分子量: 197.32 g/mol
InChI 键: JNRZWBOVQVAUTC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(N-Methylpiperidin-3-yl-methyl)piperazine (CAS: 496808-03-8) is a piperazine derivative characterized by a methyl-substituted piperidine ring linked via a methylene group to the piperazine core. This structural motif introduces steric and electronic modifications that influence its physicochemical and pharmacological properties. The compound is synthesized through nucleophilic substitution or condensation reactions, as seen in analogous piperazine derivatives (e.g., reactions involving Na₂S or benzoyl chlorides) .

属性

IUPAC Name

1-[(1-methylpiperidin-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-2-3-11(9-13)10-14-7-4-12-5-8-14/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZWBOVQVAUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371718
Record name 1-[(1-methylpiperidin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-03-8
Record name 1-[(1-methylpiperidin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-03-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

General Synthetic Strategy Overview

The preparation of 1-(N-Methylpiperidin-3-yl-methyl)piperazine can be approached by reductive amination and selective methylation techniques involving piperidine and piperazine derivatives. Key steps generally involve:

  • Formation of the piperidinyl-methyl intermediate.
  • Selective methylation of the piperidine nitrogen.
  • Coupling with piperazine through reductive amination or nucleophilic substitution.
  • Purification by extraction and distillation.

Reductive Amination Route

Reductive amination is a widely used method for constructing piperazine-based compounds conjugated with piperidine rings. The process involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent.

Example from Related Piperazine Synthesis:

  • Starting materials: N-methyl-4-piperidone and piperazine derivatives.
  • Reducing agent: Sodium triacetoxyborohydride, a mild and selective reducing agent.
  • Conditions: One-pot procedure under mild basic conditions.
  • Yields: Approximately 60% for initial reductive amination, with subsequent deprotection steps yielding the desired amine in good yields (~70-80%).
  • Deprotection: Mild basic hydrolysis to remove protecting groups.

This method is adaptable for synthesizing this compound by using appropriate piperidone and piperazine precursors and controlling reaction stoichiometry and conditions.

Selective Methylation and Protection Strategies

Selective methylation of piperazine or piperidine nitrogens is crucial to obtain the N-methylated derivative without over-alkylation or formation of isomeric impurities.

  • Methylation Reagents : Methyl iodide is commonly used as the methylating agent.
  • Base : Sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF) facilitates methylation.
  • Temperature : Controlled between 10°C and 25°C to minimize side reactions.
  • Reaction Time : Approximately 1 hour for completion.
  • Purification : Extraction with toluene followed by washing and concentration yields high-purity methylated intermediates.

This approach is exemplified in the preparation of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which can be adapted for methylation of piperidinyl intermediates.

Catalytic Hydrogenation for Deprotection

Hydrogenation is employed to remove protecting groups such as benzyl groups from nitrogen atoms in piperazine derivatives.

  • Catalyst : 5% Palladium on carbon (Pd/C).
  • Pressure : Hydrogen pressure maintained between 80 to 100 psi.
  • Temperature : 20°C to 30°C.
  • Solvent : Acetic acid is used during hydrogenation.
  • Monitoring : Reaction progress is monitored by High Performance Liquid Chromatography (HPLC).
  • Post-reaction Treatment : Acetic acid is removed by distillation, and the solution is basified to pH 11-12 with sodium hydroxide.
  • Isolation : Extraction with organic solvents such as toluene, methylene chloride, or ethyl acetate, followed by distillation.

This step ensures removal of protecting groups without generating impurities such as 2-phenylpiperazine or dimethylated isomers.

Catalytic Systems and Reaction Conditions

Catalysts and solvents significantly influence the yield and purity of the target compound.

  • Catalysts : Raney nickel, palladium on carbon, triphenylphosphine palladium, cupric oxide, and others have been used for hydrogenation and methylation steps.
  • Solvents : Organic solvents such as tetrahydrofuran (THF), DMF, toluene, cyclohexane, and alcohols (methanol, ethanol) are employed depending on the reaction step.
  • Temperature Range : 10°C to 250°C depending on the specific reaction (methylation, reductive amination, hydrogenation).
  • Pressure : For hydrogenation, 0.5 to 1 MPa (80-100 psi) hydrogen pressure is typical.

Example Preparation Scheme Summary

Step Reagents/Conditions Yield (%) Notes
Methylation of piperidine Methyl iodide, NaH, DMF, 10-25°C, 1 h ~94 High purity, minimal isomer formation
Reductive amination Piperidone + piperazine, sodium triacetoxyborohydride, mild base 60-76 One-pot, selective reductive amination
Catalytic hydrogenation Pd/C, H2 80-100 psi, acetic acid, 20-30°C High Deprotection step, monitored by HPLC
Extraction and purification Toluene, methylene chloride, cyclohexane, distillation - Final isolation of pure compound

Notes on Impurity Control and Product Purity

  • Avoidance of isomeric impurities such as 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine is critical.
  • Reaction conditions such as temperature control, stoichiometry, and catalyst choice directly impact product purity.
  • HPLC is the standard analytical method for monitoring reaction endpoints and purity.

化学反应分析

1-(N-Methylpiperidin-3-yl-methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

科学研究应用

1-(N-Methylpiperidin-3-yl-methyl)piperazine is an organic compound with the molecular formula C11H23N3C_{11}H_{23}N_3 and a molecular weight of 197.33 g/mol. It is notable for its potential utility in medicinal chemistry due to its structural characteristics that allow for interaction with various biological targets.

Scientific Research Applications

This compound's primary applications are in pharmaceutical development, particularly in designing new drugs for central nervous system disorders. It may also be useful in developing compounds that interact with neurotransmission receptors. Studies have focused on its binding affinity to dopamine D2 and serotonin 5-HT receptors to understand how it can influence neurotransmitter activity and therapeutic effects in psychiatric conditions. Preliminary data suggest it may exhibit both agonistic and antagonistic properties, depending on the target receptor.

Structural Features and Activity

Piperazine is the third most common nitrogen heterocycle in drug discovery and is prevalent in pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. this compound features a piperazine core substituted with an N-methylpiperidine moiety, which enhances its pharmacological properties. The uniqueness of this compound lies in its dual piperidine-piperazine structure, which could enhance receptor binding affinity and selectivity compared to simpler analogs.

Safety and Toxicity

作用机制

The mechanism of action of 1-(N-Methylpiperidin-3-yl-methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Key Observations :

  • Lipophilicity : Aryl groups (e.g., 3-CF₃ in 3-TFMPP) increase logP, enhancing blood-brain barrier penetration, while polar substituents (e.g., methoxy in 1-(2-methoxyphenyl)piperazine) reduce it .

Pharmacological Activity

Serotonergic and Dopaminergic Interactions

  • 3-TFMPP : High selectivity for 5-HT1B receptors (65-fold over 5-HT1A), used to study serotonin-mediated behaviors .
  • MDBP : Metabolized to N-(4-hydroxy-3-methoxybenzyl)piperazine, showing 5-HT2A/2C agonist effects similar to MDMA .

Metabolic Stability and Degradation

  • N-Dealkylation : Common pathway for arylpiperazines (e.g., nefazodone → 1-(3-chlorophenyl)piperazine), mediated by CYP3A4 . The target compound’s methylpiperidinyl group may slow this process, enhancing metabolic stability.
  • Environmental Degradation: Piperazine moieties react with MnO₂ via hydroxylation/dealkylation; electron-donating groups (e.g., methyl) reduce oxidation rates .

生物活性

1-(N-Methylpiperidin-3-yl-methyl)piperazine is a piperazine derivative that has gained attention in medicinal chemistry due to its structural characteristics and potential pharmacological applications. The compound is characterized by a piperazine core substituted with an N-methylpiperidine moiety, which enhances its interaction with various biological targets. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C12H20N2
  • Molecular Weight : 197.33 g/mol
  • CAS Number : 496808-03-8
  • Physical Properties :
    • Density: 0.964 g/cm³
    • Boiling Point: 75-76ºC
    • Flash Point: 113.2ºC

This compound primarily exhibits its biological activity through interactions with neurotransmitter receptors, particularly:

  • Dopamine D2 Receptors : Studies indicate that the compound may act as both an agonist and antagonist depending on the receptor subtype and context, influencing dopaminergic signaling pathways relevant in psychiatric disorders.
  • Serotonin 5-HT Receptors : Binding affinity studies suggest that this compound can modulate serotonin levels, which is crucial for treating mood disorders and anxiety.

Pharmacological Activities

The compound's diverse biological activities can be summarized as follows:

Activity Description
AnxiolyticPotential to reduce anxiety through modulation of serotonin and dopamine systems.
AntidepressantMay exhibit antidepressant effects by enhancing serotonergic activity.
AntiviralPreliminary data suggest possible antiviral properties, though further studies are needed.
AnticancerStructural features indicate potential for developing anticancer agents targeting specific pathways.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Binding Affinity Studies : Research conducted on the binding affinity of this compound to dopamine D2 and serotonin 5-HT receptors revealed significant interactions that could lead to therapeutic effects in treating schizophrenia and depression .
  • Pharmacological Profiling : A comparative study with structurally similar compounds demonstrated that this compound exhibited enhanced receptor binding affinity due to its unique dual piperidine-piperazine structure, which may improve selectivity and efficacy .
  • In Vitro Studies : In vitro assays have shown that this compound can effectively inhibit certain cellular pathways involved in cancer proliferation, though specific mechanisms remain under investigation .

Comparison with Related Compounds

The following table compares this compound with other piperazine derivatives:

Compound Name Structural Features Unique Aspects
1-MethylpiperazineSimple methyl substitution on piperazineLacks additional piperidine moiety
N,N-DimethylpiperazineTwo methyl groups on piperazineIncreased lipophilicity; potential for different receptor interactions
4-(2-Aminoethyl)piperidineAmino group substitutionDifferent pharmacological profile; used in analgesics
1-(4-Pyridyl)piperazinePyridine ring substitutionPotentially different biological activity due to heteroaromatic nature

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(N-Methylpiperidin-3-yl-methyl)piperazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of piperazine precursors or reductive amination. For example, methylation of secondary amines using methyl iodide in the presence of NaH (in DMF) is a key step . Optimization includes adjusting solvent polarity (e.g., DMSO vs. acetonitrile), temperature (room temp. to reflux), and catalysts (e.g., Pd/Ni complexes for coupling reactions). Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling constants and integration ratios. For instance, methyl groups on piperidine/pyrrolidine rings resonate at δ 1.2–2.5 ppm, while aromatic protons (if present) appear at δ 6.5–8.0 ppm .
  • X-ray Crystallography : Resolves 3D conformation, including chair/boat configurations of piperazine rings and steric effects from N-methyl substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 223.18 for C12H23N3) and fragmentation patterns .

Q. What analytical techniques are used to assess purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC/UPLC : Quantify impurities using C18 columns and acetonitrile/water gradients. Stability studies involve accelerated degradation (e.g., 40°C/75% RH for 4 weeks) to monitor decomposition products .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C typical for piperazine derivatives .

Advanced Research Questions

Q. How does the compound’s 3D conformation influence its binding affinity to biological targets (e.g., GPCRs or monoamine transporters)?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict interactions with dopamine D3 receptors or serotonin transporters. The N-methyl group may enhance lipophilicity, improving blood-brain barrier penetration .
  • Radioligand Binding Assays : Compare IC50 values (e.g., 15 nM for D3 vs. >1 µM for off-targets) to assess selectivity. Structural analogs with bulkier substituents show reduced off-target activity .

Q. What computational modeling approaches are used to predict receptor binding affinities, and how do they compare with experimental data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze binding pocket flexibility over 100-ns trajectories. For example, salt bridges between the piperazine nitrogen and Asp110 (in D3 receptors) stabilize ligand-receptor complexes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications. Discrepancies >1 kcal/mol between computational and experimental Ki values may indicate force field limitations .

Q. How do structural modifications at specific positions (e.g., N-methyl or piperidinyl groups) affect the compound’s pharmacological profile and off-target interactions?

  • Methodological Answer :

  • SAR Studies : Replace N-methyl with cyclopropyl or benzyl groups to evaluate metabolic stability (CYP450 assays). N-Methyl analogs often exhibit prolonged half-lives due to reduced oxidative metabolism .
  • hERG Inhibition Assays : Test for cardiac toxicity via patch-clamp electrophysiology. Bulky substituents on the piperazine ring reduce hERG binding (IC50 >10 µM) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo models)?

  • Methodological Answer :

  • Meta-Analysis : Compare EC50 values from cell-based (e.g., HEK293) vs. animal models (e.g., rodent forced-swim tests). Differences may arise from pharmacokinetic factors (e.g., plasma protein binding) .
  • PBPK Modeling : Simulate tissue distribution and clearance rates to reconcile in vitro potency with in vivo efficacy .

Critical Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction stoichiometry and inert atmosphere conditions (N2/Ar) to minimize variability .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + X-ray) to confirm structural assignments, especially for stereoisomers .
  • Ethical Reporting : Disclose negative results (e.g., failed receptor targets) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(N-Methylpiperidin-3-yl-methyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(N-Methylpiperidin-3-yl-methyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。